REACTION_CXSMILES
|
[F:1][C:2]([F:10])([F:9])[C:3](=[O:8])[CH:4]=[C:5]([CH3:7])[CH3:6].[CH3:11][C:12]1[CH:17]=[CH:16][C:15]([F:18])=[CH:14][C:13]=1[Mg]Br>C(OCC)C.[Cu]I>[F:1][C:2]([F:10])([F:9])[C:3](=[O:8])[CH2:4][C:5]([C:17]1[CH:16]=[C:15]([F:18])[CH:14]=[CH:13][C:12]=1[CH3:11])([CH3:7])[CH3:6]
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Name
|
|
Quantity
|
49.5 g
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Type
|
reactant
|
Smiles
|
FC(C(C=C(C)C)=O)(F)F
|
Name
|
|
Quantity
|
706 mL
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Type
|
reactant
|
Smiles
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CC1=C(C=C(C=C1)F)[Mg]Br
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Name
|
|
Quantity
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700 mL
|
Type
|
solvent
|
Smiles
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C(C)OCC
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Name
|
copper (I) iodide
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Quantity
|
61.9 g
|
Type
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catalyst
|
Smiles
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[Cu]I
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
stirred for a total of 18 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction was quenched by addition of 500 mL of cold saturated ammonium chloride (NH4Cl) solution
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Type
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CUSTOM
|
Details
|
the layers were separated
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Type
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EXTRACTION
|
Details
|
The aqueous layer was extracted with two 300 mL portions of diethyl ether
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Type
|
WASH
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Details
|
The combined organic fractions were washed with 300 mL of saturated ammonium chloride solution, three 300 mL portions of water and one 200 mL portion of brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography with silica gel (eluted with hexanes)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(CC(C)(C)C1=C(C=CC(=C1)F)C)=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 68.1 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |